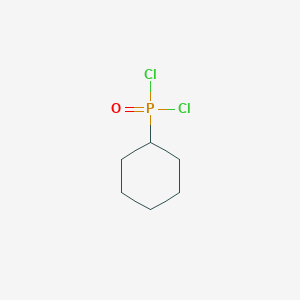

Cyclohexylphosphonic dichloride

Beschreibung

BenchChem offers high-quality Cyclohexylphosphonic dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexylphosphonic dichloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

dichlorophosphorylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl2OP/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRAOBIIOMSKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Cyclohexylphosphonic Dichloride from Cyclohexane

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for producing cyclohexylphosphonic dichloride (C₆H₁₁P(O)Cl₂), a valuable organophosphorus intermediate, starting from the readily available hydrocarbon, cyclohexane. Direct functionalization of cyclohexane's C-H bonds for phosphonylation is a significant challenge. Therefore, this document focuses on more established and practical multi-step synthetic strategies. We will dissect two primary, field-proven methodologies: the Clay-Kinnear-Perren reaction, proceeding via a cyclohexyl chloride intermediate, and a Grignard-based approach. The guide offers detailed mechanistic insights, step-by-step experimental protocols, and critical safety considerations for researchers, chemists, and professionals in drug development and materials science.

Introduction and Strategic Overview

Cyclohexylphosphonic dichloride is a reactive chemical building block used in the synthesis of a variety of organophosphorus compounds, including flame retardants, pesticides, and pharmaceutical intermediates.[1] Its synthesis from a simple, inexpensive starting material like cyclohexane is of significant industrial and academic interest.

The direct conversion of cyclohexane to the target compound is not a straightforward process due to the inert nature of alkane C-H bonds. While radical-initiated reactions involving alkanes, phosphorus trichloride, and oxygen have been reported, they often suffer from low selectivity and yield.[2] Consequently, the most reliable and widely employed methods involve a two-step approach where cyclohexane is first converted into a more reactive intermediate.

This guide will compare two such robust pathways:

-

The Clay-Kinnear-Perren Reaction Route: This classic method in organophosphorus chemistry involves the initial chlorination of cyclohexane to form cyclohexyl chloride, followed by reaction with phosphorus trichloride (PCl₃) and a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[3]

-

The Grignard Reagent Route: This pathway also begins with the formation of a cyclohexyl halide (chloride or bromide), which is then used to prepare a cyclohexylmagnesium halide (a Grignard reagent).[4] This potent nucleophile is subsequently reacted with a phosphorus electrophile like phosphorus oxychloride (POCl₃) to form the desired C-P bond.

The choice between these methods often depends on the desired scale, available equipment, and tolerance for specific reagents and byproducts. The Clay-Kinnear-Perren reaction is often favored for its scalability, while the Grignard route offers versatility in a laboratory setting.

Synthetic Pathway 1: The Clay-Kinnear-Perren Reaction

The Clay-Kinnear-Perren reaction is a powerful method for preparing alkylphosphonyl dichlorides from alkyl chlorides.[3] The overall process, starting from cyclohexane, can be visualized as a two-stage sequence.

Workflow Overview

Caption: Workflow for Cyclohexylphosphonic Dichloride Synthesis via the Clay-Kinnear-Perren Reaction.

Mechanistic Insights

The core of this pathway is the reaction between cyclohexyl chloride, PCl₃, and AlCl₃. The reaction proceeds through the formation of an alkyltrichlorophosphonium salt intermediate.[3]

-

Activation: Aluminum trichloride, a strong Lewis acid, interacts with cyclohexyl chloride to facilitate the formation of a cyclohexyl carbocation or a highly polarized R-Cl-AlCl₃ complex.

-

Nucleophilic Attack: The phosphorus atom in PCl₃ acts as a nucleophile, attacking the electrophilic cyclohexyl species. This forms the key intermediate, the cyclohexyltrichlorophosphonium tetrachloroaluminate salt ([C₆H₁₁PCl₃]⁺[AlCl₄]⁻).

-

Hydrolysis: The reaction is completed by a carefully controlled workup step. Partial hydrolysis of the phosphonium salt complex yields the final product, cyclohexylphosphonic dichloride, regenerating the aluminum trichloride catalyst and producing hydrochloric acid as a byproduct.[3][5]

The equation for the hydrolysis step is: [C₆H₁₁PCl₃]⁺[AlCl₄]⁻ + H₂O → C₆H₁₁P(O)Cl₂ + AlCl₃ + 2 HCl[3]

Care must be taken during hydrolysis, as the intermediate is sensitive to moisture, and uncontrolled addition of water can lead to side products and reduced yields.[5]

Detailed Experimental Protocol

Stage 1: Synthesis of Cyclohexyl Chloride

-

Objective: To convert cyclohexane to cyclohexyl chloride via free-radical chlorination.

-

Materials: Cyclohexane, Sulfuryl chloride (SO₂Cl₂), Benzoyl peroxide (initiator), inert solvent (e.g., dichloromethane).

-

Procedure:

-

In a flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve cyclohexane in the chosen solvent.

-

Add a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux.

-

Slowly add a stoichiometric amount of sulfuryl chloride via the dropping funnel. The reaction is exothermic and will generate HCl and SO₂ gas, which should be vented through a scrubber.

-

Continue refluxing for 2-4 hours after the addition is complete, monitoring the reaction progress by GC.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude cyclohexyl chloride by fractional distillation.

-

Stage 2: Clay-Kinnear-Perren Reaction

-

Objective: To synthesize cyclohexylphosphonic dichloride from cyclohexyl chloride.

-

Materials: Cyclohexyl chloride (from Stage 1), Phosphorus trichloride (PCl₃), Aluminum trichloride (AlCl₃, anhydrous), an inert solvent (e.g., dichloromethane).

-

Procedure:

-

To a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a strict inert atmosphere, add anhydrous aluminum trichloride and the inert solvent.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add phosphorus trichloride to the stirred suspension.

-

Once the PCl₃ is added, begin the slow, dropwise addition of cyclohexyl chloride, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours (or overnight) to ensure complete formation of the phosphonium complex. The mixture will typically become a thick, often colored, slurry.

-

Workup (Hydrolysis): Cool the reaction mixture again to below 0 °C. Cautiously and very slowly, add a stoichiometric amount of water (or crushed ice) with vigorous stirring. This step is highly exothermic and releases HCl gas. Proper quenching and cooling are critical to obtaining a good yield.[5]

-

After the hydrolysis is complete, separate the organic layer.

-

Wash the organic layer with cold, dilute hydrochloric acid and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

The crude product is then purified by vacuum distillation to yield pure cyclohexylphosphonic dichloride.

-

Synthetic Pathway 2: The Grignard Reagent Route

This method provides an alternative to the Lewis-acid-catalyzed reaction and relies on the powerful nucleophilicity of Grignard reagents. It also proceeds in two main stages starting from cyclohexane.

Workflow Overview

Caption: Workflow for Synthesis via the Grignard Reagent Pathway.

Mechanistic Insights

-

Grignard Formation: Cyclohexyl chloride or bromide is reacted with magnesium turnings in an anhydrous ether solvent (like diethyl ether or THF) to form cyclohexylmagnesium halide.[4][6] This step requires strict exclusion of water and atmospheric oxygen.

-

Nucleophilic Addition: The Grignard reagent is a potent source of the nucleophilic cyclohexyl carbanion (C₆H₁₁⁻). This nucleophile attacks the electrophilic phosphorus atom in phosphorus oxychloride (POCl₃).[7]

-

Intermediate and Workup: The initial attack displaces one chloride ion, forming an intermediate which is then hydrolyzed during an acidic workup to yield the final phosphonic dichloride product. The reaction must be carefully controlled, as Grignard reagents can potentially react twice with POCl₃ if conditions are not optimized.

Detailed Experimental Protocol

Stage 1: Synthesis of Cyclohexylmagnesium Chloride

-

Objective: To prepare the Grignard reagent from cyclohexyl chloride.

-

Materials: Magnesium turnings, Cyclohexyl chloride, Anhydrous diethyl ether or THF, Iodine crystal (as initiator).

-

Procedure:

-

Ensure all glassware is rigorously flame-dried and assembled under a positive pressure of inert gas.

-

Place magnesium turnings in the reaction flask.

-

Add a small portion of the anhydrous solvent and a crystal of iodine.

-

In a dropping funnel, prepare a solution of cyclohexyl chloride in the remaining anhydrous solvent.

-

Add a small amount of the cyclohexyl chloride solution to the magnesium. The reaction may need gentle warming to initiate (the disappearance of the iodine color is a good indicator).[6]

-

Once the reaction has started (it will become exothermic and the solution may turn cloudy and grey), add the remaining cyclohexyl chloride solution dropwise at a rate that maintains a gentle reflux.[8]

-

After the addition is complete, continue to stir the mixture (with gentle heating if necessary) for 1-2 hours to ensure all the magnesium has reacted. The resulting grey-black solution is the Grignard reagent.

-

Stage 2: Reaction with Phosphorus Oxychloride

-

Objective: To form the C-P bond and synthesize the target compound.

-

Materials: Cyclohexylmagnesium chloride solution (from Stage 1), Phosphorus oxychloride (POCl₃), Anhydrous diethyl ether or THF.

-

Procedure:

-

In a separate, flame-dried, three-necked flask under an inert atmosphere, prepare a solution of phosphorus oxychloride in anhydrous ether/THF.

-

Cool this solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath). This is crucial to prevent over-addition of the Grignard reagent.

-

Slowly, add the prepared Grignard reagent solution to the cold, stirred POCl₃ solution via a cannula or dropping funnel. Maintain the low temperature throughout the addition.

-

Once the addition is complete, allow the reaction mixture to stir at the low temperature for an additional hour before letting it slowly warm to room temperature.

-

Workup: Quench the reaction by pouring it slowly onto a mixture of crushed ice and dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with ether.

-

Combine the organic extracts and wash them with water and then brine.

-

Dry the solution over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting crude oil by vacuum distillation to obtain the final product.

-

Product Characterization and Data

The final product, cyclohexylphosphonic dichloride, should be characterized to confirm its identity and purity.

| Parameter | Value |

| Chemical Formula | C₆H₁₁Cl₂OP[9] |

| CAS Number | 1005-22-7[9] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~110-112 °C at 10 mmHg |

| Spectroscopy | ³¹P NMR: Expect a singlet in the range of +40 to +50 ppm. ¹H NMR & ¹³C NMR: Will show characteristic signals for the cyclohexyl ring attached to the P(O)Cl₂ group. IR: Strong P=O stretch (~1250-1300 cm⁻¹) and P-Cl stretches. |

Safety and Handling

The synthesis of cyclohexylphosphonic dichloride involves several hazardous materials and requires strict adherence to safety protocols.

-

Phosphorus Trichloride (PCl₃) & Phosphorus Oxychloride (POCl₃): Both are highly toxic, corrosive, and react violently with water.[7] They should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Aluminum Trichloride (AlCl₃): A corrosive solid that reacts vigorously with moisture, releasing HCl gas. Handle in a dry environment (glove box or under inert gas).

-

Grignard Reagents: Highly reactive and can be pyrophoric (ignite spontaneously in air), especially if the solvent evaporates. They react violently with water and protic solvents. All reactions must be conducted under strictly anhydrous conditions and an inert atmosphere.[4]

-

Reaction Quenching: The hydrolysis of the Kinnear-Perren complex and the quenching of the Grignard reaction are highly exothermic and release large volumes of corrosive HCl gas. These steps must be performed slowly, with efficient cooling and stirring, and in a fume hood.

Conclusion

The synthesis of cyclohexylphosphonic dichloride from cyclohexane is most practically achieved through multi-step pathways that proceed via a halogenated intermediate. Both the Clay-Kinnear-Perren reaction and the Grignard reagent route are effective and reliable methods. The choice of method will depend on the specific requirements of the laboratory or production facility, including scale, equipment, and handling capabilities for the hazardous reagents involved. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount to achieving high yields and purity for both pathways.

References

-

Clay, J. P. (1951). A New Method for the Preparation Of Alkane Phosphonyl Dichlorides. The Journal of Organic Chemistry, 16(6), 892–894. ([Link])

-

Defense Technical Information Center. (1960). INVESTIGATION AND SYNTHESIS OF ORGANOPHOSPHORUS COMPOUNDS. ([Link])

-

Kinnear, A. M., & Perren, E. A. (1952). Formation of Organo-Phosphorus Compounds by the Reaction of Alkyl Chlorides with Phosphorus Trichloride in the Presence of Aluminium Chloride. Journal of the Chemical Society, 3437. ([Link])

-

Lindner, G., & Granbom, P. O. (1966). Preparation and Mechanism of Formation of the Clay-Kinnear-Perren Complex. Acta Chemica Scandinavica, 20, 432-438. ([Link])

-

Wikipedia. Kinnear–Perren reaction. ([Link])

-

Intatrade Chemicals. Cyclohexylphosphonic dichloride, 97% CAS: 1005-22-7. ([Link])

-

Organic Syntheses. (1930). cyclohexylcarbinol. Coll. Vol. 1, p.188. ([Link])

- Google Patents. (1982). Continuous process for the production of cyclohexyl magnesium halides. ()

-

ResearchGate. (2020). Clay‐Kinnear‐Perren reaction. ([Link])

-

Common Organic Chemistry. Phosphorus Oxychloride. ([Link])

-

Clayton, J. O., & Jensen, W. L. (1948). Reaction of Paraffin Hydrocarbons with Phosphorus Trichloride and Oxygen to Produce Alkanephosphonyl Chlorides. Journal of the American Chemical Society, 70(11), 3880–3882. ([Link])

-

Thieme. (2018). Product Class 15: Alkylphosphonic Acids and Derivatives. ([Link])

-

eqipped. Premium Chloro Cyclohexane for Synthesis, Cyclohexyl Chloride Chemical. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinnear–Perren reaction - Wikipedia [en.wikipedia.org]

- 4. chempoint.com [chempoint.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Phosphorus Oxychloride [commonorganicchemistry.com]

- 8. US4105703A - Continuous process for the production of cyclohexyl magnesium halides - Google Patents [patents.google.com]

- 9. CAS:1005-22-7 | Cyclohexylphosphonic dichloride, 97% » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]

Physical and chemical properties of Cyclohexylphosphonic dichloride

CAS: 1005-22-7 | Formula: C₆H₁₁Cl₂OP | Molecular Weight: 201.03 g/mol

Executive Summary

Cyclohexylphosphonic dichloride (CPDC) is a critical organophosphorus intermediate used primarily to introduce the cyclohexylphosphonyl moiety into bioactive molecules and functional materials. Unlike its P(III) analog (cyclohexyldichlorophosphine), CPDC features a phosphorus(V) center, imparting distinct electrophilicity and stability profiles. It serves as a linchpin in the synthesis of phosphonamidate-based enzyme inhibitors, transition metal ligands, and extraction agents for heavy metals. This guide provides a rigorous technical analysis of its properties, synthesis, and application in high-value chemical manufacturing.

Fundamental Characterization

Accurate physical data is essential for process scale-up and handling. The following values represent the consensus for pure CPDC.

| Property | Value | Notes |

| Appearance | Colorless liquid to low-melting solid | Tends to solidify upon prolonged storage at <20°C. |

| Melting Point | 40–43 °C | Requires gentle heating to liquefy for transfer. |

| Boiling Point | 127–129 °C @ 15 mmHg | High vacuum distillation recommended for purification. |

| Density | 1.296 g/mL (25 °C) | significantly denser than water; forms bottom layer before hydrolysis. |

| Refractive Index | Useful for quick purity checks. | |

| Solubility | CH₂Cl₂, THF, Toluene, Et₂O | Reacts violently with water and alcohols. |

| ³¹P NMR Shift | δ +55 to +65 ppm (typical) | Downfield from H₃PO₄ (0 ppm); distinct from P(III) (~150 ppm). |

Synthetic Pathways & Production

Two primary routes exist for the synthesis of CPDC. The choice depends on the starting material availability and scale.

Method A: The Kinnear-Perren Reaction (Industrial/Large Scale)

This method utilizes the Friedel-Crafts-like alkylation of phosphorus trichloride. It is cost-effective but requires careful handling of aluminum chloride complexes.

-

Complex Formation: Cyclohexyl chloride is treated with PCl₃ and anhydrous AlCl₃.

-

Mechanism:[1] Formation of the electrophilic complex

.

-

-

Hydrolysis: The complex is carefully quenched with water or controlled hydrolysis agents.

-

Reaction:

-

Method B: Chlorination of Cyclohexylphosphonic Acid (Lab Scale)

Ideal for high-purity applications where the acid precursor is available.

-

Reagents: Cyclohexylphosphonic acid (1.0 eq), Thionyl Chloride (SOCl₂, 2.5 eq), DMF (cat.).

-

Protocol:

-

Suspend acid in dry toluene or use neat SOCl₂.

-

Add catalytic DMF (activates SOCl₂ via Vilsmeier-Haack type intermediate).

-

Reflux until gas evolution (SO₂, HCl) ceases (approx. 3-5 hours).

-

Purification: Remove excess SOCl₂ under reduced pressure; distill residue in vacuo.

-

Chemical Reactivity & Mechanism

CPDC acts as a hard electrophile at the phosphorus center. The P-Cl bonds are highly susceptible to nucleophilic attack, following an addition-elimination mechanism (S_N2@P).

Reaction Engineering Diagram

The following diagram illustrates the core reactivity manifold of CPDC, detailing its transformation into acids, esters, and amides.

Figure 1: Reactivity manifold of Cyclohexylphosphonic dichloride showing conversion to acids, esters, and amides.

Mechanistic Insight: Nucleophilic Substitution at Phosphorus

The reaction proceeds via a trigonal bipyramidal transition state.

-

Nucleophilic Attack: The nucleophile (e.g., amine lone pair) attacks the phosphorus atom opposite to the P=O bond or a Cl atom.

-

Transition State: Formation of a pentacoordinate phosphorus intermediate.

-

Elimination: Chloride ion is expelled as the leaving group. Critical Note: Since CPDC has two leaving groups, stoichiometry controls whether a mono-substituted (monochloridate) or di-substituted product is formed. For mixed derivatives (e.g., phosphonamidic chlorides), 1.0 equivalent of nucleophile must be added at low temperature (-78°C to 0°C).

Applications in Drug Discovery & Materials

Phosphonamidate Prodrugs

CPDC is a precursor for phosphonamidate prodrugs. The cyclohexyl group provides lipophilicity, enhancing cellular permeability.

-

Workflow: CPDC is reacted first with an amino acid ester (L-alanine methyl ester) and then with a phenol or alcohol to generate the protected prodrug scaffold.

Transition Metal Ligands

While phosphines are common ligands, phosphonites derived from CPDC (via reaction with chiral diols) act as tunable ligands for asymmetric hydrogenation (e.g., Rh or Ru catalysts). The steric bulk of the cyclohexyl group induces high enantioselectivity.

Metal Extraction

Diesters derived from CPDC (e.g., Di(2-ethylhexyl) cyclohexylphosphonate) are employed in the solvent extraction of rare earth elements and actinides, leveraging the "chelate effect" of the phosphoryl oxygen.

Handling, Stability & Safety

Signal Word: DANGER (Corrosive, Moisture Sensitive)[2]

-

Hazards: Causes severe skin burns and eye damage (H314). Reacts violently with water to release HCl gas.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound is hygroscopic; exposure to air leads to the formation of a viscous acidic coating.

-

Quenching Spills: Do not use water directly. Absorb with dry sand or vermiculite. Neutralize slowly with a dilute solution of sodium bicarbonate or lime.

Experimental Protocol: Synthesis of Diethyl Cyclohexylphosphonate

A self-validating protocol for checking CPDC reactivity.

-

Setup: Flame-dried 100 mL round-bottom flask, N₂ atmosphere.

-

Charge: Dissolve CPDC (2.01 g, 10 mmol) in dry DCM (20 mL). Cool to 0°C.[3]

-

Addition: Mix Ethanol (1.2 mL, 22 mmol) with Triethylamine (3.1 mL, 22 mmol) in DCM (10 mL). Add dropwise to the CPDC solution over 15 mins.

-

Observation: White precipitate (Et₃N·HCl) will form immediately.

-

-

Workup: Stir at RT for 2 hours. Filter off salts. Wash filtrate with water (2x10 mL), brine, and dry over MgSO₄.

-

Analysis: ³¹P NMR of the crude oil should show a shift to ~32 ppm (characteristic of phosphonate esters).

References

-

Kinnear, A. M., & Perren, E. A. (1952). Formation of Organo-Phosphorus Compounds by the Reaction of Alkyl Chlorides with Phosphorus Trichloride in the Presence of Aluminium Chloride.[4] Journal of the Chemical Society. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70830, Cyclohexylphosphonic dichloride.Link

-

Organic Syntheses. (2009). General procedures for the conversion of carboxylic/phosphonic acids to chlorides using Thionyl Chloride.[5]Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: Cyclohexylphosphonic dichloride.Link

-

Kabachnik, M. I. (1989). Organophosphorus Chemistry: Structure and Reactivity. Russian Chemical Reviews. Link

Sources

Technical Guide: Cyclohexylphosphonic Dichloride (CAS 1005-22-7)

[1]

Executive Summary

Cyclohexylphosphonic dichloride (CAS 1005-22-7) is a high-reactivity organophosphorus intermediate used primarily as a phosphorylating agent in the synthesis of phosphonates, phosphonamides, and phosphine oxides.[1] Characterized by its electrophilic phosphorus center, it serves as a critical scaffold in medicinal chemistry for developing transition-state analogue inhibitors and in materials science for synthesizing flame-retardant polymers.

Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data |

| Chemical Name | Cyclohexylphosphonic dichloride |

| CAS Number | 1005-22-7 |

| Molecular Formula | C₆H₁₁Cl₂OP |

| Molecular Weight | 201.03 g/mol |

| Physical State | Low-melting solid or crystalline mass |

| Melting Point | 40–43 °C |

| Boiling Point | 127–129 °C (at 15 mmHg) |

| Density | ~1.296 g/mL (at 25 °C) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; decomposes in water/alcohols |

Safety & Handling (Core Directive)

Signal Word: DANGER Hazard Class: Corrosive (Category 1B)

GHS Hazard Statements

-

H314: Causes severe skin burns and eye damage.[2]

-

EUH014: Reacts violently with water.[2]

-

H302: Harmful if swallowed (Acute Tox. 4).

Critical Handling Protocols

Trustworthiness Protocol:

-

Moisture Exclusion: This compound hydrolyzes rapidly to form cyclohexylphosphonic acid and hydrochloric acid (HCl) gas. All manipulations must occur under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.

-

PPE: Wear a full-face respirator with acid gas cartridges (Type E) or a supplied-air respirator if fume hood containment is compromised. Nitrile gloves (double-gloved) or Silver Shield® laminate gloves are required.

Emergency Response (Spill/Exposure)

-

Skin Contact: Immediate wash with polyethyleneglycol (PEG 400) if available, followed by water. The hydrophobic nature of the solid may delay water rinsing effectiveness.

-

Spill Cleanup: Do not use water. Adsorb with dry sand or vermiculite. Neutralize with weak base (sodium bicarbonate) only after transferring to a waste container to control HCl evolution.

Figure 1: Decision logic for handling spills of moisture-sensitive phosphonic dichlorides.

Synthesis & Manufacturing

The industrial and laboratory standard for synthesizing alkylphosphonic dichlorides is the Kinnear-Perren Reaction . This method avoids the handling of hazardous phosphines and uses readily available alkyl halides.

The Kinnear-Perren Route

Mechanism:

-

Complexation: Cyclohexyl chloride reacts with Phosphorus Trichloride (

) and Aluminum Chloride ( -

Hydrolysis: Controlled hydrolysis of this intermediate yields the phosphonic dichloride.

Reaction Scheme:

Figure 2: Workflow for the Kinnear-Perren synthesis of Cyclohexylphosphonic dichloride.

Alternative Route: Oxidative Chlorination

For labs already possessing cyclohexyldichlorophosphine (CAS 2844-89-5), oxidation with Sulfuryl Chloride (

-

Reagent: Cyclohexyldichlorophosphine (

) -

Oxidant:

-

Conditions:

, inert solvent (DCM).

Applications in Research

Cyclohexylphosphonic dichloride is a versatile electrophile. Its primary utility lies in introducing the cyclohexyl-phosphonate motif, which mimics the steric bulk of phenylalanine or leucine in transition-state analogue inhibitors.

Synthesis of Phosphonamides (Drug Scaffolds)

Phosphonamides are stable analogues of peptide bonds.

-

Protocol: React 1.0 eq of Cyclohexylphosphonic dichloride with 2.0 eq of a primary amine (or 1.0 eq amine + 1.0 eq TEA) in dry DCM at

. -

Outcome: Formation of P-N bonds with retention of the P=O group.

Polymer Chemistry

Used as a monomer in the polycondensation with bisphenols (e.g., Bisphenol A) to create polyphosphonates . These polymers exhibit high limiting oxygen indices (LOI), making them excellent flame retardants.

Experimental Check:

-

Monitoring Reaction: The conversion of the P-Cl bond to P-O or P-N can be monitored via ³¹P NMR .

-

Starting Material (

): Typically -

Product (Diester/Diamide): Shifts upfield to

to

-

References

-

Intatrade Chemicals. (n.d.). Cyclohexylphosphonic dichloride, 97% - CAS 1005-22-7.[1] Retrieved from [Link]

-

Kinnear, A. M., & Perren, E. A. (1952).[3][2] Formation of Organophosphorus Compounds by the Reaction of Alkyl Chlorides with Phosphorus Trichloride in the Presence of Aluminum Chloride. Journal of the Chemical Society.

-

Myers, D. K., et al. (1957). Selective Inhibition of Ali-Esterases. Biochemical Journal. (Citing synthesis of cyclohexylphosphonic dichloride). Retrieved from [Link]

-

Iliescu, S., et al. (2012).[4] Synthesis of New Phosphorus-Containing (Co)Polyesters. MDPI. (Detailing polycondensation applications). Retrieved from [Link]

Sources

- 1. CAS:1005-22-7 | Cyclohexylphosphonic dichloride, 97% » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]

- 2. METHYLPHOSPHONIC DICHLORIDE | 676-97-1 [chemicalbook.com]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. Synthesis of New Phosphorus-Containing (Co)Polyesters Using Solid-Liquid Phase Transfer Catalysis and Product Characterization [mdpi.com]

An In-depth Technical Guide on the NMR and Mass Spectrometry Data for Cyclohexylphosphonic Dichloride

Foreword

Cyclohexylphosphonic dichloride is a reactive organophosphorus compound that serves as a crucial intermediate in the synthesis of various commercially important chemicals, including flame retardants and pharmaceuticals. Accurate and comprehensive characterization of this compound is paramount for ensuring the quality and efficacy of the final products. This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for cyclohexylphosphonic dichloride, aimed at researchers, scientists, and professionals in drug development. The focus is on the practical application and interpretation of this data, grounded in established scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For cyclohexylphosphonic dichloride, a combination of ³¹P, ¹H, and ¹³C NMR provides a comprehensive understanding of its molecular structure.

³¹P NMR: The Definitive Phosphorus Fingerprint

The ³¹P nucleus, with a natural abundance of 100% and a spin of ½, is highly amenable to NMR analysis, offering a direct and sensitive probe into the chemical environment of the phosphorus atom.[1][2][3]

Expected Spectrum: A proton-decoupled ³¹P NMR spectrum of cyclohexylphosphonic dichloride will exhibit a single, sharp resonance. This is indicative of the single phosphorus environment within the molecule. The chemical shift of this peak typically falls within a characteristic range for phosphonic dichlorides, providing a key diagnostic feature.

Experimental Protocol:

-

Sample Preparation: A solution of cyclohexylphosphonic dichloride is prepared in a suitable deuterated solvent, such as chloroform-d (CDCl₃), within a standard 5 mm NMR tube.

-

Instrumental Parameters: The experiment is performed on an NMR spectrometer equipped with a broadband probe tuned to the ³¹P frequency. A standard pulse program with proton decoupling is employed to simplify the spectrum.

-

Data Acquisition: A sufficient number of scans are acquired to obtain a spectrum with a high signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to an external standard of 85% phosphoric acid (H₃PO₄) at 0 ppm.[4]

Data Interpretation Workflow for ³¹P NMR

Caption: A streamlined workflow for the acquisition and analysis of a ³¹P NMR spectrum.

¹H and ¹³C NMR: Elucidating the Cyclohexyl Moiety

While ³¹P NMR confirms the nature of the phosphorus center, ¹H and ¹³C NMR are essential for characterizing the cyclohexyl ring and its attachment to the phosphorus atom.

¹H NMR Spectrum: The proton spectrum will be complex due to the numerous, often overlapping, signals from the cyclohexyl protons. The proton on the carbon directly attached to the phosphorus (the α-proton) will be the most deshielded and will appear as a multiplet due to coupling with adjacent protons and the ³¹P nucleus (a ²JPH coupling).[5]

¹³C NMR Spectrum: The carbon spectrum will show six distinct signals corresponding to the cyclohexyl carbons. The carbon atom directly bonded to phosphorus (C1) will be significantly downfield and will appear as a doublet due to a large one-bond coupling constant (¹JPC).[6] The remaining five carbon signals will appear at higher fields.

Table 1: Predicted NMR Data for Cyclohexylphosphonic Dichloride

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Key Coupling Constants (J) (Hz) | Multiplicity |

| ³¹P | +30 to +50 | - | Singlet |

| ¹H (α-proton) | 2.0 - 3.0 | ²J(P,H) ≈ 10-20 | Multiplet |

| ¹H (other) | 1.0 - 2.0 | - | Overlapping Multiplets |

| ¹³C (C1) | 40 - 50 | ¹J(P,C) ≈ 100-140 | Doublet |

| ¹³C (other) | 20 - 40 | ²⁻³J(P,C) may be observed | Singlets/Doublets |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The choice of ionization technique is critical for obtaining a meaningful mass spectrum of cyclohexylphosphonic dichloride.

Ionization Techniques

-

Electron Ionization (EI): This high-energy technique often leads to extensive fragmentation, which can provide structural information but may result in a weak or absent molecular ion peak.[7]

-

Chemical Ionization (CI): A "softer" ionization method that typically produces an abundant protonated molecule, [M+H]⁺, making it ideal for determining the molecular weight of compounds that are prone to fragmentation.[8] For organophosphorus insecticides and their metabolites, CI mass spectra are generally simpler than EI spectra.[8]

Expected Fragmentation Pattern

The most informative feature in the mass spectrum of cyclohexylphosphonic dichloride is the isotopic cluster of the molecular ion (or protonated molecule). The presence of two chlorine atoms gives rise to a characteristic pattern due to the natural abundances of ³⁵Cl and ³⁷Cl. This results in peaks at M, M+2, and M+4 with relative intensities of approximately 100:65:10, respectively.

Experimental Protocol for CI-MS:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

-

Ion Source: The ion source is operated in chemical ionization mode with a suitable reagent gas, such as methane.[8]

-

Mass Analysis: The mass analyzer is scanned over a range that includes the expected molecular weight of the analyte.

-

Data Interpretation: The resulting spectrum is analyzed for the characteristic isotopic cluster of the [M+H]⁺ ion to confirm the molecular formula.

Logical Framework for Mass Spectrometry Analysis

Caption: A conceptual overview of the mass spectrometry process for cyclohexylphosphonic dichloride.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive characterization of cyclohexylphosphonic dichloride. ³¹P NMR serves as a rapid and definitive tool for identifying the phosphorus-containing functional group. ¹H and ¹³C NMR provide detailed structural information about the organic framework. Finally, mass spectrometry, particularly with chemical ionization, confirms the molecular weight and the presence of two chlorine atoms through its characteristic isotopic pattern. This multi-technique approach ensures the unambiguous identification and purity assessment of this important chemical intermediate.

References

- Holmstead, R. L., & Fukuto, T. R. (1974). Chemical Ionization Mass Spectrometry of Organophosphorus Insecticides. Journal of the AOAC, 57(5), 1050-1055.

-

Smith, G. A., & King, R. W. (2022). Study of the Chemical Ionization of Organophosphate Esters in Air Using Selected Ion Flow Tube–Mass Spectrometry for Direct Analysis. Journal of the American Society for Mass Spectrometry, 33(5), 865–874. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

-

Duke University NMR Center. (n.d.). Coupling constants. Retrieved from [Link]

-

LibreTexts. (2022, July 20). 9.10: NMR of phosphorylated compounds. Chemistry LibreTexts. Retrieved from [Link]

-

University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Rozas, I., & Gulea, M. (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Molecules, 28(11), 4496. [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nmr.oxinst.com [nmr.oxinst.com]

- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 4. scienceopen.com [scienceopen.com]

- 5. The Duke NMR Center Coupling constants [sites.duke.edu]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. academic.oup.com [academic.oup.com]

Introduction: The Significance of Cyclohexylphosphonic Dichloride

An In-Depth Technical Guide to the Synthesis, Characterization, and Crystallographic Analysis of Cyclohexylphosphonic Dichloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cyclohexylphosphonic dichloride, a versatile organophosphorus compound. While a definitive single-crystal X-ray structure is not publicly available, this document serves as a detailed roadmap for its synthesis, spectroscopic characterization, and the experimental and computational methodologies required for its structural elucidation. As a Senior Application Scientist, the following sections are designed to provide not just procedural steps, but also the scientific rationale behind these experimental choices, ensuring a robust and reproducible approach.

Cyclohexylphosphonic dichloride (C₆H₁₁Cl₂OP) is a reactive organophosphorus compound that serves as a valuable precursor in organic and medicinal chemistry. Its bifunctional nature, possessing two reactive P-Cl bonds, allows for the introduction of the cyclohexylphosphonyl moiety into a wide range of molecules. This can impart unique physicochemical properties, such as lipophilicity and conformational rigidity, which are often sought after in the design of novel therapeutic agents and functional materials. The precise three-dimensional arrangement of the cyclohexyl group relative to the phosphoryl center is critical for understanding its reactivity and interaction with biological targets. Therefore, obtaining its single-crystal X-ray structure is a crucial step in fully harnessing its potential.

Synthesis and Purification: A Validated Protocol

The synthesis of cyclohexylphosphonic dichloride typically involves the reaction of cyclohexylmagnesium bromide with phosphorus oxychloride. This Grignard-based approach is a reliable method for forming the C-P bond.

Experimental Protocol: Synthesis of Cyclohexylphosphonic Dichloride

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq). The flask is gently heated under vacuum and then cooled under a nitrogen atmosphere. A solution of bromocyclohexane (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is stirred until the magnesium is consumed.

-

Phosphonylation Reaction: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of phosphorus oxychloride (POCl₃, 1.2 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. The reaction is highly exothermic and the addition should be slow to control the reaction rate.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and dissolve the magnesium salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure cyclohexylphosphonic dichloride.

Causality in Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents. The use of flame-dried glassware and anhydrous solvents is critical to prevent the quenching of the Grignard reagent and ensure a high yield.

-

Slow Addition at Low Temperature: The reaction between the Grignard reagent and phosphorus oxychloride is highly exothermic. Slow, dropwise addition at 0 °C is essential to control the reaction and prevent the formation of byproducts.

-

Acidic Work-up: The use of hydrochloric acid during the work-up ensures the protonation of any remaining basic magnesium species, facilitating their dissolution in the aqueous phase and simplifying the purification process.

Spectroscopic Characterization: Confirming the Molecular Identity

Prior to attempting crystallization, it is imperative to confirm the identity and purity of the synthesized cyclohexylphosphonic dichloride using a combination of spectroscopic techniques.

Table 1: Expected Spectroscopic Data for Cyclohexylphosphonic Dichloride

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the protons of the cyclohexyl ring. |

| ¹³C NMR | Multiple signals in the aliphatic region (δ 25-45 ppm) for the cyclohexyl carbons. The carbon attached to the phosphorus will show a characteristic C-P coupling. |

| ³¹P NMR | A single resonance in the phosphonate region, the chemical shift of which is sensitive to the electronic environment of the phosphorus atom. |

| IR Spectroscopy | Characteristic absorption bands for P=O stretching (around 1250-1300 cm⁻¹), P-Cl stretching (around 500-600 cm⁻¹), and C-H stretching and bending of the cyclohexyl group. |

| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic isotopic pattern for two chlorine atoms should be observed, confirming the molecular weight of 201.03 g/mol .[1] |

Workflow for Spectroscopic Analysis

Caption: Workflow from synthesis to spectroscopic confirmation of cyclohexylphosphonic dichloride.

The Pursuit of a Single Crystal: A Guide to Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. For an organophosphorus compound like cyclohexylphosphonic dichloride, which is a liquid at room temperature (melting point: 40-43 °C), low-temperature crystallization techniques are necessary.[2]

Experimental Protocol: Low-Temperature Crystallization

-

Solvent Screening: The choice of solvent is critical. A good crystallization solvent should dissolve the compound when warm but lead to supersaturation upon cooling. A range of solvents with varying polarities should be screened (e.g., hexane, toluene, dichloromethane, diethyl ether).

-

Slow Evaporation in a Cold Environment: A dilute solution of the compound in a suitable solvent can be placed in a loosely capped vial inside a refrigerator or a controlled-temperature chamber. The slow evaporation of the solvent at a low temperature can promote the growth of single crystals.

-

Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a larger reservoir of a "poor" solvent in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

In-situ Crystallization on the Diffractometer: For low-melting compounds, it is often possible to grow a single crystal directly on the goniometer head of the X-ray diffractometer. A small amount of the liquid is picked up in a cryo-loop and then flash-cooled in the nitrogen stream. The sample is then slowly warmed until it melts and then slowly cooled again to encourage the growth of a single crystal.

Logical Framework for Crystallization Strategy

Caption: Decision-making workflow for the crystallization of cyclohexylphosphonic dichloride.

Single-Crystal X-ray Diffraction: Elucidating the 3D Structure

Once a suitable single crystal is obtained, single-crystal X-ray diffraction is the definitive technique for determining its three-dimensional structure.[2][3]

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting and Data Collection: The crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal motion. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

-

Data Analysis and Visualization: The refined structure provides precise information on bond lengths, bond angles, and torsion angles. The packing of the molecules in the crystal lattice can also be analyzed to understand intermolecular interactions.

Computational Chemistry: A Predictive Approach

In the absence of an experimental crystal structure, computational methods can provide valuable insights into the likely conformation of cyclohexylphosphonic dichloride. Density Functional Theory (DFT) calculations can be used to predict the geometry, vibrational frequencies, and NMR chemical shifts of the molecule.

Workflow for Computational Analysis

Caption: A computational workflow for predicting the structure and properties of cyclohexylphosphonic dichloride.

Conclusion and Future Outlook

While the definitive crystal structure of cyclohexylphosphonic dichloride remains to be experimentally determined, this guide provides a comprehensive framework for its synthesis, characterization, and the methodologies required for its structural elucidation. The protocols and workflows presented herein are designed to be self-validating, ensuring that researchers can confidently pursue the characterization of this important chemical building block. The successful determination of its single-crystal structure will undoubtedly pave the way for a deeper understanding of its reactivity and facilitate its application in the development of new chemical entities.

References

-

Pharmaffiliates. Cyclohexylphosphonic dichloride. [Link]

-

Intatrade Chemicals. Cyclohexylphosphonic dichloride, 97%. [Link]

-

BuyersGuideChem. Cyclohexylphosphonic dichloride. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Newcastle University. Single Crystal X-ray Diffraction. [Link]

Sources

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of Cyclohexylphosphonic Dichloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylphosphonic dichloride (CPDCl₂) is a reactive organophosphorus compound utilized as a synthetic intermediate. Its efficacy in various chemical transformations is profoundly dependent on its interaction with the reaction medium, making a thorough understanding of its solubility in organic solvents a critical prerequisite for process development, optimization, and safety. This guide provides a comprehensive framework for assessing the solubility of CPDCl₂, addressing the practical challenges posed by the compound's reactivity. In the absence of extensive published quantitative data, this document serves as a methodological resource, detailing theoretical considerations, reactivity hazards, and robust experimental protocols for determining solubility. It is designed to empower researchers to generate reliable, in-house solubility data, ensuring the safe and effective use of this versatile reagent.

Introduction: The Critical Role of Solvent Selection

Cyclohexylphosphonic dichloride (C₆H₁₁Cl₂OP, CAS No: 1005-22-7) is a bifunctional molecule featuring a reactive phosphonyl dichloride group attached to a non-polar cyclohexane ring.[1][2][3] This structural duality dictates its solubility and reactivity profile. The selection of an appropriate solvent is arguably one of the most critical parameters in any process involving CPDCl₂. An ideal solvent must not only dissolve the reagent to a suitable concentration but must also be inert under the reaction conditions to prevent unwanted side reactions, which can compromise yield, purity, and safety.

Understanding solubility is paramount for:

-

Reaction Kinetics: Ensuring the reagent is in the proper phase to interact with other reactants.

-

Process Safety: Preventing uncontrolled reactions with the solvent itself.

-

Purification Strategies: Selecting appropriate solvents for crystallization or extraction.

-

Formulation Development: Creating stable solutions for specific applications.

This guide will first explore the theoretical underpinnings of CPDCl₂ solubility, then address its significant reactivity, and finally, present detailed protocols for its empirical determination and quantification.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational, albeit qualitative, starting point for solvent selection.[4] The CPDCl₂ molecule's characteristics—a non-polar cyclohexyl group and a polar, electrophilic phosphonyl dichloride group—suggest a nuanced solubility profile.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): The bulky, non-polar cyclohexane ring promotes solubility in these solvents through van der Waals interactions. Organophosphorus compounds, in general, tend to be more soluble in organic solvents than in water.[5][6]

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF)): These solvents are often excellent candidates. Their polarity can solvate the polar P(O)Cl₂ moiety without providing a source of active protons that could lead to decomposition. Their ability to dissolve a wide range of organic compounds makes them common choices in synthesis.

-

Polar Protic Solvents (e.g., Water, Alcohols like Methanol and Ethanol): These solvents are generally incompatible and must be avoided. The phosphonyl dichloride group is highly susceptible to nucleophilic attack by the hydroxyl group of alcohols or water. This reaction leads to the rapid decomposition of CPDCl₂ into cyclohexylphosphonic acid and hydrogen chloride (HCl), or corresponding esters.[7][8] This reactivity is analogous to that of other phosphorus halides like phosphorus(V) chloride and phosphoryl chloride.[8][9]

Key Molecular Properties of Cyclohexylphosphonic Dichloride:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁Cl₂OP | [1] |

| Molecular Weight | 201.03 g/mol | [1] |

| Melting Point | 40-43 °C | [1] |

| Density | 1.296 g/mL (at 25 °C) |[1] |

Reactivity Profile: A Critical Consideration

The primary challenge in handling CPDCl₂ is its reactivity, particularly with nucleophilic and protic substances. The phosphorus-chlorine bonds are highly polarized and susceptible to cleavage.

Reaction with Protic Solvents

As mentioned, protic solvents lead to rapid solvolysis. The reaction with an alcohol (ROH) proceeds as follows:

C₆H₁₁P(O)Cl₂ + 2 ROH → C₆H₁₁P(O)(OR)₂ + 2 HCl

This reaction is often vigorous and exothermic, generating corrosive HCl gas.[7][8] Therefore, all solvents must be rigorously dried before use, and experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Reactivity with Other Nucleophilic Solvents

While polar aprotic solvents are generally preferred, some can still interact with CPDCl₂ under certain conditions. For instance, reagents like phosphoryl chloride (POCl₃) are known to react with amides like DMF to form Vilsmeier reagents.[10][11] While the reactivity of CPDCl₂ in this specific context is not widely documented, it highlights the need for careful solvent screening for each new application.

The following diagram outlines a decision-making process for solvent selection, prioritizing safety and stability.

Caption: Decision tree for initial solvent selection for CPDCl₂.

Experimental Protocol for Solubility Determination

Given the scarcity of published quantitative data, an empirical approach is necessary. The isothermal saturation method (or "flask method") is a reliable technique adapted from OECD Test Guideline 105, which is a standard for determining water solubility but its principles are applicable to organic solvents.[12][13][14][15]

Principle

An excess amount of CPDCl₂ is equilibrated with a known volume of the anhydrous organic solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of CPDCl₂ in the clear supernatant is determined analytically.

Materials and Equipment

-

Cyclohexylphosphonic dichloride (≥97% purity)

-

High-purity, anhydrous organic solvents (e.g., DCM, THF, Toluene, Acetonitrile)

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled shaker or incubator

-

Analytical balance (±0.1 mg)

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Inert gas supply (Nitrogen or Argon)

-

Volumetric flasks and pipettes

-

Quantitative analytical instrument (e.g., HPLC-UV, GC-MS, or a phosphonate quantification assay system)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid CPDCl₂ (e.g., 100-200 mg) to a pre-weighed, dry glass vial. The exact mass should be recorded. Expertise Note: Using a significant excess ensures that saturation is achieved. The melting point of CPDCl₂ is 40-43°C, so experiments should be conducted at a controlled temperature, typically 20°C or 25°C, to ensure it remains a solid.[1]

-

Solvent Addition: Under an inert atmosphere, add a precise volume (e.g., 2.0 mL) of the anhydrous solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 ± 0.5 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours). A preliminary test can determine the time required to reach equilibrium.[14]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours to let the excess solid settle. Trustworthiness Note: It is crucial that the temperature remains constant during this phase to prevent changes in solubility.

-

Sampling: Carefully draw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, tared vial for gravimetric analysis or into a volumetric flask for dilution prior to chromatographic analysis.

-

Quantification: Determine the concentration of CPDCl₂ in the filtered solution using a validated analytical method (see Section 5).

The following diagram illustrates the experimental workflow.

Caption: Workflow for isothermal saturation solubility determination.

Analytical Methods for Quantification

Accurate quantification of the dissolved CPDCl₂ is essential. As direct analysis can be challenging, derivatization or indirect methods are often employed.

Gravimetric Analysis

For less volatile solvents, a simple gravimetric method can be used.[16]

-

Accurately weigh a portion of the filtered saturated solution in an evaporating dish.

-

Gently evaporate the solvent under a stream of inert gas or in a vacuum oven at a low temperature to avoid degradation of the solute.

-

Weigh the dish with the dry residue. The mass of the residue corresponds to the dissolved CPDCl₂.

-

Calculate solubility in g/L or mg/mL.

Chromatographic Methods

Chromatography offers higher sensitivity and specificity.

-

Gas Chromatography (GC): Due to its volatility, CPDCl₂ may be amenable to GC analysis, likely with a mass spectrometry (MS) detector for definitive identification. A non-polar column would be appropriate.

-

High-Performance Liquid Chromatography (HPLC): Direct analysis of phosphonic dichlorides by HPLC is uncommon. A more robust method involves controlled derivatization. For instance, the saturated solution can be reacted with an excess of a suitable alcohol (e.g., methanol) to form the stable dimethyl cyclohexylphosphonate ester. This derivative can then be readily quantified by reverse-phase HPLC with a UV or MS detector against a calibration curve prepared from a pure standard of the ester.[17][18]

Phosphonate Assay

An alternative approach involves converting the phosphonate into orthophosphate, which can be measured colorimetrically.[19]

-

A sample of the saturated solution is subjected to UV photochemical oxidation in the presence of an oxidizing agent like potassium persulfate. This process cleaves the C-P bond and oxidizes the phosphorus to orthophosphate (PO₄³⁻).

-

The resulting orthophosphate is then quantified using a standard colorimetric method, such as the ascorbic acid method (PhosVer® 3), which forms a blue complex that can be measured spectrophotometrically.[19]

Data Presentation and Interpretation

Solubility data should be recorded in a clear, tabular format, specifying the solvent, temperature, and solubility value with appropriate units (e.g., g/L, mol/L, or mg/mL).

Table for Recording Experimental Solubility Data:

| Organic Solvent | Temperature (°C) | Analytical Method | Solubility (g/L) | Molar Solubility (mol/L) | Observations |

|---|---|---|---|---|---|

| Dichloromethane | 25 | Gravimetric | [Experimental Value] | [Calculated Value] | [e.g., Clear solution] |

| Toluene | 25 | GC-MS | [Experimental Value] | [Calculated Value] | [e.g., Clear solution] |

| Acetonitrile | 25 | HPLC (via derivatization) | [Experimental Value] | [Calculated Value] | [e.g., Clear solution] |

| Hexane | 25 | Gravimetric | [Experimental Value] | [Calculated Value] | [e.g., Low solubility] |

| Tetrahydrofuran | 25 | HPLC (via derivatization) | [Experimental Value] | [Calculated Value] | [e.g., Clear solution] |

Conclusion

While a comprehensive public database for the solubility of cyclohexylphosphonic dichloride in organic solvents is lacking, a systematic and cautious approach allows researchers to generate the necessary data for their specific applications. The guiding principles are clear: prioritize safety by strictly avoiding protic solvents and ensuring all materials are anhydrous. By combining theoretical predictions with robust experimental protocols, such as the isothermal saturation method, and employing reliable analytical quantification, scientists can confidently navigate the dissolution landscape of this reactive and useful chemical intermediate. This foundational knowledge is indispensable for developing safe, efficient, and reproducible synthetic processes.

References

-

Cyclohexylphosphonic dichloride | C6H11Cl2OP. BuyersGuideChem. Available at: [Link]

-

OECD 105 - Water Solubility. Situ Biosciences. Available at: [Link]

-

Solubility testing in accordance with the OECD 105. FILAB. Available at: [Link]

-

Test No. 105: Water Solubility. OECD. Available at: [Link]

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

-

Test No. 105: Water Solubility. OECD. Available at: [Link]

-

Determining the water solubility of difficult-to-test substances A tutorial review. ScienceDirect. Available at: [Link]

-

Phosphoryl chloride - Wikipedia. Wikipedia. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

-

Impact of Organophosphorus Compounds on Sulfur Solubility in Organic and Amine Solvents for Sour Gas Reservoirs. OnePetro. Available at: [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF. Scribd. Available at: [Link]

-

Estimating Solubility of Parathion in Organic Solvents. ResearchGate. Available at: [Link]

-

Dicyclohexylphosphinyl Chloride | C12H22ClOP | CID 557982. PubChem. Available at: [Link]

-

Impact of Organophosphorus Compounds on Sulfur Solubility in Organic and Amine Solvents for Sour Gas Reservoirs. OnePetro. Available at: [Link]

-

Hexylphosphonic dichloride Properties. EPA. Available at: [Link]

-

Organophosphorus pesticides (PIM G001). Inchem.org. Available at: [Link]

-

Stability of organophosphorous vs organophosphates? Chemistry Stack Exchange. Available at: [Link]

-

Cyclohexylphosphonic dichloride, 97% CAS: 1005-22-7 Formula. Intatrade Chemicals. Available at: [Link]

-

Analytical methods to determine phosphonic and amino acid group-containing pesticides. ResearchGate. Available at: [Link]

-

Phosphonates. Hach. Available at: [Link]

-

Rationalising the reactivity of phosphoryl chloride. Chemistry Stack Exchange. Available at: [Link]

-

LC-MS/MS Analysis of Phosphonic Acid in Water. Phenomenex. Available at: [Link]

-

Analytical methods to determine phosphonic and amino acid group-containing pesticides. PubMed. Available at: [Link]

-

Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. ETH Zurich. Available at: [Link]

-

Reacting Alcohols with Phosphorus Halides. Al-Mawsooa. Available at: [Link]

-

Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. Available at: [Link]

-

Reactions of Alcohols | Edexcel A Level Chemistry Revision Notes 2015. Save My Exams. Available at: [Link]

-

CAS No : 1005-22-7| Chemical Name : Cyclohexylphosphonic dichloride. Pharmaffiliates. Available at: [Link]

Sources

- 1. Cyclohexylphosphonic dichloride | C6H11Cl2OP - BuyersGuideChem [buyersguidechem.com]

- 2. CAS:1005-22-7 | Cyclohexylphosphonic dichloride, 97% » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chem.ws [chem.ws]

- 5. Organophosphorus pesticides (PIM G001) [inchem.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 8. Preparing Alkyl Halides from Alcohols : Reacting Alcohols with Phosphorus Halides [ns1.almerja.com]

- 9. savemyexams.com [savemyexams.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. filab.fr [filab.fr]

- 14. oecd.org [oecd.org]

- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]

- 19. cdn.hach.com [cdn.hach.com]

Early Literature on the Discovery of Cyclohexylphosphonic Dichloride: A Technical Retrospective

Executive Summary

Cyclohexylphosphonic dichloride (CAS 1005-22-7) represents a pivotal intermediate in organophosphorus chemistry, serving as a precursor for heavy metal extraction agents, flame retardants, and bidentate phosphine ligands used in asymmetric catalysis. Its discovery and initial characterization in the mid-20th century marked a transition from aryl-dominated phosphorus chemistry to the more synthetically challenging alkyl and cycloalkyl derivatives.

This technical guide reconstructs the two primary historical pathways that established the synthesis of cyclohexylphosphonic dichloride: the ionic Kinnear-Perren reaction (1952) and the radical-mediated Soborovskii-Zinov'ev reaction (1949/1950). By analyzing these distinct mechanistic routes, we provide a self-validating framework for understanding the causality behind modern synthetic choices.

Part 1: Historical Context & The Divergent Discovery

The synthesis of alkylphosphonyl dichlorides (

Two independent solutions emerged during the early 1950s, reflecting the geopolitical divide of the scientific community at the time:

-

The Western Route (Ionic): Developed by A.M. Kinnear and E.A.[1] Perren in the UK, relying on the activation of alkyl halides by aluminum chloride.

-

The Soviet Route (Radical): Developed by L.Z. Soborovskii and Yu. M. Zinov'ev in the USSR, utilizing the oxidative chlorophosphonation of hydrocarbons with molecular oxygen.

Part 2: The Kinnear-Perren Route (Ionic Mechanism)

Primary Reference: Kinnear, A. M., & Perren, E. A. (1952). Journal of the Chemical Society.[1]

This method is characterized by high specificity and is generally preferred for laboratory-scale synthesis where purity is paramount. It circumvents the low reactivity of cyclohexane by using cyclohexyl chloride as the starting material.

Mechanistic Causality

The reaction proceeds through the formation of an electrophilic alkyltrichlorophosphonium salt. The critical insight of Kinnear and Perren was that alkyl halides, which are typically inert to

Diagram 1: The Kinnear-Perren Reaction Mechanism

Caption: The formation of the electrophilic phosphonium salt followed by controlled hydrolysis to yield the dichloride.

Reconstructed Experimental Protocol (Self-Validating)

To replicate the early literature results with modern safety standards, the following protocol is recommended.

Reagents:

-

Cyclohexyl chloride (1.0 eq)

-

Phosphorus trichloride (

) (1.5 eq) -

Aluminum chloride (

), anhydrous (1.0 eq)

Step-by-Step Workflow:

-

Complex Formation: In a flame-dried flask under inert atmosphere (

), suspend anhydrous -

Addition: Add cyclohexyl chloride dropwise. The reaction is slightly exothermic; maintain temperature at 20-30°C.

-

Maturation: The mixture will homogenize as the solid

complex forms. Stir for 2-4 hours. Validation Point: The disappearance of solid -

Hydrolysis (Critical Step): The complex is extremely hygroscopic. Cool to 0°C. Add crushed ice or water very slowly.

-

Caution: This releases HCl gas violently.

-

Chemistry: The

bonds are labile, but the

-

-

Isolation: Extract the resulting oil with dichloromethane or benzene (historical solvent). Distill under reduced pressure.

Part 3: The Soborovskii Route (Radical Mechanism)

Primary Reference: Soborovskii, L. Z., Zinov'ev, Yu. M., & Englin, M. A. (1950). Doklady Akademii Nauk SSSR.

This method, known as oxidative chlorophosphonation , utilizes the hydrocarbon cyclohexane directly. It is an atom-economical route often used in industrial settings, though it suffers from lower selectivity compared to the Kinnear-Perren method.

Mechanistic Causality

Unlike the ionic route, this reaction is a radical chain process. Molecular oxygen acts as the initiator, generating chlorine radicals from

Diagram 2: Oxidative Chlorophosphonation Mechanism

Caption: The radical chain reaction initiated by oxygen, converting cyclohexane directly to the phosphonic dichloride.

Protocol Considerations

-

Reagents: Cyclohexane (excess),

, -

Conditions: The reaction requires bubbling oxygen through a mixture of cyclohexane and

at low temperatures (0-20°C). -

Selectivity Issue: Because the radical

is highly reactive, it can abstract hydrogen from any position. However, in cyclohexane, all hydrogens are equivalent, making this substrate uniquely suitable for this method compared to linear alkanes.

Part 4: Characterization & Data Synthesis

The following physical properties are synthesized from the early literature (Kinnear/Perren and Soborovskii) and verified against modern chemical databases (CAS 1005-22-7).

Table 1: Physical Properties of Cyclohexylphosphonic Dichloride

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 201.03 g/mol | |

| Melting Point | 40–43 °C | Solid at room temp; often supercools to liquid. |

| Boiling Point | 127–129 °C | at 15 mmHg (Vacuum distillation required) |

| Density | 1.296 g/mL | at 25 °C (liquid phase) |

| Refractive Index | Typical value for the supercooled liquid. | |

| Appearance | White crystalline solid | Hygroscopic; turns to oil upon moisture contact. |

Comparative Analysis of Methods

| Feature | Kinnear-Perren (1952) | Soborovskii (1950) |

| Starting Material | Cyclohexyl Chloride | Cyclohexane |

| Mechanism | Ionic (Electrophilic) | Radical Chain |

| Reagents | ||

| Byproducts | ||

| Yield | High (60-80%) | Moderate (30-50%) |

| Primary Utility | Lab-scale, high purity | Industrial scale, low cost |

References

-

Kinnear, A. M., & Perren, E. A. (1952). Formation of Organo-Phosphorus Compounds by the Reaction of Alkyl Chlorides with Phosphorus Trichloride in the Presence of Aluminium Chloride. Journal of the Chemical Society, 3437–3445.

-

Clay, J. P. (1951). A New Method for the Preparation Of Alkane Phosphonyl Dichlorides. The Journal of Organic Chemistry, 16(6), 892–894.

-

Soborovskii, L. Z., Zinov'ev, Yu. M., & Englin, M. A. (1950). Formation of phosphorus-carbon bonds by the reaction of hydrocarbons with phosphorus trichloride and oxygen. Doklady Akademii Nauk SSSR, 73, 333. (Cited in Chemical Reviews and Journal of General Chemistry USSR).

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Cyclohexylphosphonic dichloride (CAS 1005-22-7).

Sources

Quantum Chemical Calculations for Cyclohexylphosphonic Dichloride: A Technical Guide for Researchers

By: A Senior Application Scientist

This guide provides an in-depth technical framework for performing and interpreting quantum chemical calculations on Cyclohexylphosphonic dichloride (C₆H₁₁Cl₂OP). It is intended for researchers, scientists, and professionals in drug development and computational chemistry who seek to understand and apply these powerful predictive tools to organophosphorus compounds. This document emphasizes the rationale behind methodological choices, ensuring a robust and reliable computational protocol.

Introduction: The Significance of Cyclohexylphosphonic Dichloride and the Role of In Silico Analysis

Cyclohexylphosphonic dichloride is an important organophosphorus compound, finding utility as a reactive intermediate in the synthesis of a variety of other compounds, including flame retardants, pesticides, and pharmaceuticals.[1] Understanding its molecular structure, reactivity, and spectroscopic properties is crucial for optimizing synthetic routes and for the rational design of new molecules with desired functionalities.

Due to the often hazardous nature and experimental challenges associated with organophosphorus compounds, computational methods have become an indispensable tool for their study.[2] Quantum chemical calculations, in particular, offer a powerful and cost-effective means to predict a wide range of molecular properties with high accuracy, often rivaling or even exceeding what is achievable through experimentation. These calculations can provide detailed insights into:

-

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

-

Vibrational Spectra: Prediction of infrared (IR) and Raman spectra, which can aid in the identification and characterization of the compound.

-

Thermochemical Properties: Enthalpies of formation, standard entropies, and heat capacities, which are vital for understanding the thermodynamics of reactions involving the title compound.[2]

-

Electronic Properties and Reactivity: Analysis of molecular orbitals (HOMO, LUMO), electrostatic potential, and various reactivity descriptors to predict the molecule's chemical behavior.

This guide will walk through the process of setting up, performing, and analyzing quantum chemical calculations on Cyclohexylphosphonic dichloride, with a focus on best practices and the justification for each step in the workflow.

Computational Methodology: A Framework for Accuracy and Reliability

The selection of an appropriate computational methodology is paramount to obtaining meaningful and accurate results. For organophosphorus compounds, a multi-tiered approach is often beneficial, employing different levels of theory for different properties.

Geometry Optimization and Vibrational Frequencies

An accurate molecular geometry is the foundation for all other calculated properties. For this purpose, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.

-

Recommended Functional: The B3LYP hybrid functional is a well-established and widely used functional that has demonstrated good performance for a broad range of chemical systems, including organophosphorus compounds.[3][4] Alternatively, the PBE0 functional can also be a suitable choice.

-

Recommended Basis Set: For phosphorus-containing molecules, it is crucial to use a basis set that includes polarization and diffuse functions to accurately describe the electronic environment around the phosphorus atom. A Pople-style basis set such as 6-311+G(2d,p) is highly recommended. The inclusion of double d-polarization functions on phosphorus and diffuse functions on heavy atoms is particularly important for an accurate description of the geometry and vibrational modes.

Second-order Møller-Plesset perturbation theory (MP2) presents a viable alternative to DFT for geometry optimization and frequency calculations.[5] MP2 can provide a better description of dispersion interactions, which may be relevant for larger systems or intermolecular interactions.

Thermochemical Calculations

For highly accurate thermochemical data, such as enthalpies of formation, more sophisticated and computationally intensive composite methods are recommended. These methods combine calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation.

-

Recommended Methods: The CBS-QB3 and G3X composite methods are well-regarded for their ability to predict thermochemical properties with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).[6][7][8] These methods have been successfully applied to a variety of organophosphorus compounds.[6][7]

The following diagram illustrates the general workflow for the quantum chemical calculations described in this guide.

Caption: A general workflow for the quantum chemical calculation of Cyclohexylphosphonic dichloride properties.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step protocol for performing the quantum chemical calculations on Cyclohexylphosphonic dichloride using a typical quantum chemistry software package (e.g., Gaussian, ORCA).

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

-

Molecule Building: Construct an initial 3D structure of Cyclohexylphosphonic dichloride using a molecular builder and editor. Ensure a reasonable starting geometry.

-

Input File Preparation: Create an input file specifying the following:

-